2-Ethynylpyridine-4-carbaldehyde
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Overview
Description
2-Ethynylpyridine-4-carbaldehyde is an organic compound with the molecular formula C8H5NO. It is a derivative of pyridine, where the hydrogen atom at the 2-position is replaced by an ethynyl group, and the hydrogen atom at the 4-position is replaced by a formyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynylpyridine-4-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with pyridine as the starting material.
Ethynylation: The introduction of the ethynyl group at the 2-position can be achieved through a Sonogashira coupling reaction. This involves the reaction of 2-bromopyridine with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst.
Deprotection: The trimethylsilyl group is then removed using a fluoride source such as tetrabutylammonium fluoride (TBAF).
Formylation: The formyl group is introduced at the 4-position through a Vilsmeier-Haack reaction, which involves the reaction of the intermediate with DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-Ethynylpyridine-4-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols can add to the triple bond.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium under reflux conditions.
Reduction: NaBH4 in methanol or ethanol at room temperature.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 2-Ethynylpyridine-4-carboxylic acid.
Reduction: 2-Ethynylpyridine-4-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Ethynylpyridine-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including ligands for metal catalysts and intermediates for pharmaceuticals.
Biology: It can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-Ethynylpyridine-4-carbaldehyde depends on its specific application. In general, the compound can interact with various molecular targets through its aldehyde and ethynyl groups. For example:
Aldehyde Group: Can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.
Ethynyl Group: Can participate in click chemistry reactions, forming stable triazole linkages with azides.
These interactions can affect molecular pathways involved in cell signaling, metabolism, and other biological processes .
Comparison with Similar Compounds
Similar Compounds
2-Ethynylpyridine: Lacks the formyl group at the 4-position.
4-Formylpyridine: Lacks the ethynyl group at the 2-position.
2-Ethynylpyridine-3-carbaldehyde: Has the formyl group at the 3-position instead of the 4-position.
Uniqueness
2-Ethynylpyridine-4-carbaldehyde is unique due to the presence of both the ethynyl and formyl groups at specific positions on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Biological Activity
2-Ethynylpyridine-4-carbaldehyde is a compound with significant potential in medicinal chemistry and biological research. Its unique structure, featuring both an ethynyl group and an aldehyde functional group, allows it to interact with various biological targets. This article explores its biological activity, mechanisms of action, and applications, supported by data tables and relevant case studies.
This compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C₈H₅NO |
Molecular Weight | 131.13 g/mol |
IUPAC Name | This compound |
InChI | InChI=1S/C8H5NO/c1-2-8-5-7(6-10)3-4-9-8/h1,3-6H |
Canonical SMILES | C#CC1=NC=CC(=C1)C=O |
The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. The aldehyde group can react with amino acids such as cysteine and lysine, potentially inhibiting enzyme activity. Additionally, the ethynyl group can participate in click chemistry reactions, forming stable linkages with azides, which may be useful in drug development and biochemical assays.
Biological Activity
Research has shown that this compound exhibits several biological activities:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For example, it can inhibit dehydrogenases by covalently modifying active site residues.
- Antimicrobial Properties : Preliminary studies indicate that derivatives of pyridine compounds exhibit antibacterial activity against Mycobacterium tuberculosis at low concentrations (below 1 µg/ml) . This suggests that this compound may also possess similar properties.
- Anticancer Activity : Some studies have explored the cytotoxic effects of pyridine derivatives on cancer cell lines, showing that they can induce apoptosis through various mechanisms, including oxidative stress and disruption of cellular signaling pathways.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial effects of various pyridine derivatives, including this compound, against M. tuberculosis. The results indicated that the compound exhibited significant bactericidal activity, leading to a reduction in intracellular survival of the bacteria within human macrophages .
Case Study 2: Enzyme Targeting
Another research project focused on the enzyme inhibition potential of this compound. It was found that the compound effectively inhibited specific dehydrogenases involved in metabolic pathways linked to cancer cell proliferation. The inhibition was measured using IC50 values, demonstrating a dose-dependent response .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
Compound | Key Features | Biological Activity |
---|---|---|
2-Ethynylpyridine | Lacks formyl group | Limited biological activity |
4-Formylpyridine | Lacks ethynyl group | Moderate enzyme inhibition |
2-Ethynylpyridine-3-carbaldehyde | Formyl at 3-position | Similar but less potent |
The presence of both the ethynyl and formyl groups in this compound enhances its reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C8H5NO |
---|---|
Molecular Weight |
131.13 g/mol |
IUPAC Name |
2-ethynylpyridine-4-carbaldehyde |
InChI |
InChI=1S/C8H5NO/c1-2-8-5-7(6-10)3-4-9-8/h1,3-6H |
InChI Key |
WEMHECAHUNDECE-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=NC=CC(=C1)C=O |
Origin of Product |
United States |
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